molecular formula C14H21BrN2O5S B503084 2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol CAS No. 524711-43-1

2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Cat. No.: B503084
CAS No.: 524711-43-1
M. Wt: 409.3g/mol
InChI Key: RMQBVDMCENCNCR-UHFFFAOYSA-N
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Description

2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is an organic compound that belongs to the class of sulfonyl piperazines This compound features a piperazine ring substituted with a bromo-dimethoxyphenyl group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves multiple steps:

    Bromination: The starting material, 2,5-dimethoxyphenol, undergoes bromination to introduce a bromine atom at the 4-position.

    Sulfonylation: The brominated product is then subjected to sulfonylation using a suitable sulfonyl chloride to form the sulfonyl derivative.

    Piperazine Introduction: The sulfonyl derivative is reacted with piperazine to introduce the piperazine ring.

    Ethanol Substitution: Finally, the piperazine derivative is reacted with ethylene oxide or a similar reagent to introduce the ethanol moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a dimethoxyphenyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Formation of 2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)acetaldehyde or 2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)acetic acid.

    Reduction: Formation of 2-(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethoxyphenethylamine: A structurally related compound with different functional groups.

    2,5-Dimethoxy-4-bromobenzaldehyde: Another related compound with an aldehyde group instead of a piperazine ring.

Uniqueness

2-(4-((4-Bromo-2,5-dimethoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the presence of both a sulfonyl piperazine moiety and an ethanol group, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various research applications.

Properties

IUPAC Name

2-[4-(4-bromo-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN2O5S/c1-21-12-10-14(13(22-2)9-11(12)15)23(19,20)17-5-3-16(4-6-17)7-8-18/h9-10,18H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQBVDMCENCNCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)OC)S(=O)(=O)N2CCN(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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